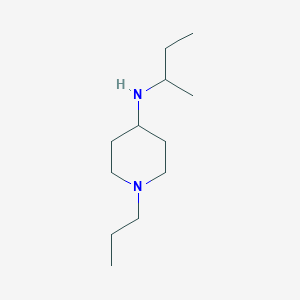
N-(Butan-2-yl)-1-propylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butan-2-yl)-1-propylpiperidin-4-amine is an organic compound belonging to the piperidine family Piperidines are a class of heterocyclic amines with a six-membered ring containing one nitrogen atom This compound is characterized by the presence of a butan-2-yl group and a propyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-1-propylpiperidin-4-amine typically involves the reaction of 1-propylpiperidin-4-amine with butan-2-yl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 1-propylpiperidin-4-amine attacks the electrophilic carbon of the butan-2-yl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include butan-2-yl chloride or bromide and 1-propylpiperidin-4-amine, with a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-1-propylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl or propyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(Butan-2-yl)-1-propylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(Butan-2-yl)-1-methylpiperidin-4-amine
- N-(Butan-2-yl)-1-ethylpiperidin-4-amine
- N-(Butan-2-yl)-1-isopropylpiperidin-4-amine
Uniqueness
N-(Butan-2-yl)-1-propylpiperidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H26N2 |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
N-butan-2-yl-1-propylpiperidin-4-amine |
InChI |
InChI=1S/C12H26N2/c1-4-8-14-9-6-12(7-10-14)13-11(3)5-2/h11-13H,4-10H2,1-3H3 |
InChI Key |
VUTICEXSEDQLLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)NC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















